3,4-Diisopropoxy-3-cyclobutene-1,2-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

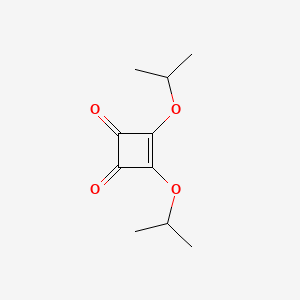

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-di(propan-2-yloxy)cyclobut-3-ene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-5(2)13-9-7(11)8(12)10(9)14-6(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZPGGVPQXQGEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C(=O)C1=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210692 | |

| Record name | 3-Cyclobutene-1,2-dione, 3,4-diisopropoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61699-62-5 | |

| Record name | 3-Cyclobutene-1,2-dione, 3,4-diisopropoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061699625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclobutene-1,2-dione, 3,4-diisopropoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Diisopropoxy-3-cyclobutene-1,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ether Cleavage:

The C-O bonds of ethers can be cleaved under strongly acidic conditions, typically with hydrogen halides like HBr or HI. The reaction proceeds via either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the alkyl group.

Sₙ2 Pathway: In an Sₙ2 mechanism, the reaction would be initiated by protonation of the ether oxygen, followed by nucleophilic attack of a halide ion on the less sterically hindered carbon. For an isopropoxy group, this attack would occur at the secondary carbon.

Sₙ1 Pathway: Given that the isopropyl group can form a relatively stable secondary carbocation, an Sₙ1 pathway is also plausible, especially under conditions that favor carbocation formation. Protonation of the ether oxygen would be followed by its departure as isopropanol, leaving a secondary carbocation that is then attacked by the halide nucleophile.

Cleavage of one or both isopropoxy groups would yield hydroxylated cyclobutenedione derivatives, which could serve as precursors for other squaric acid derivatives.

Plausible Ether Cleavage Reactions:

| Reagent | Plausible Mechanism | Potential Product(s) |

|---|---|---|

| Excess HBr / Heat | Sₙ1 / Sₙ2 | 3,4-Dihydroxy-3-cyclobutene-1,2-dione (Squaric Acid) + 2-Bromopropane |

| BBr₃ (Boron tribromide) | Lewis acid-mediated cleavage | Squaric Acid + Isopropyl bromides |

| Trimethylsilyl iodide (TMSI) | Silyl-mediated cleavage | 3,4-Bis(trimethylsilyloxy)-3-cyclobutene-1,2-dione + 2-Iodopropane |

C H Functionalization:

A more advanced strategy involves the direct functionalization of the C-H bonds on the isopropyl groups. Transition metal-catalyzed C-H activation provides a powerful tool for converting inert C-H bonds into new C-C or C-heteroatom bonds. While specific examples on 3,4-diisopropoxy-3-cyclobutene-1,2-dione are scarce, general methods for the α-C-H functionalization of ethers are well-established.

This approach could involve radical-mediated processes or directed metallation. For instance, a photocatalytic system could generate an α-alkoxyalkyl radical by single-electron oxidation of the ether followed by deprotonation. This radical could then react with various electrophiles. Alternatively, a directing group strategy could be employed to achieve site-selective C-H activation at one of the methyl groups of the isopropyl moiety. Such transformations would allow for the introduction of new functional groups onto the side chains without altering the core cyclobutenedione structure.

Computational and Spectroscopic Investigations of 3,4 Diisopropoxy 3 Cyclobutene 1,2 Dione

Advanced Spectroscopic Characterization

Spectroscopic analysis is fundamental to the characterization of 3,4-Diisopropoxy-3-cyclobutene-1,2-dione, offering detailed insights into its molecular structure, bonding, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁷O)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the local electronic environment of atomic nuclei. For this compound, ¹H and ¹³C NMR are routinely used for structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show a septet for the methine proton of the isopropoxy group and a doublet for the methyl protons.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key resonances are expected for the carbonyl carbons, the olefinic carbons of the cyclobutene (B1205218) ring, and the methine and methyl carbons of the isopropoxy groups.

¹⁷O NMR: While less common, ¹⁷O NMR could offer direct insight into the electronic environment of the carbonyl and ether oxygen atoms, which is sensitive to the unique strained-ring structure and conjugation.

| ¹H NMR | Data |

| Chemical Shift (ppm) | Septet, Doublet |

| Nucleus | ¹H |

| Solvent | CDCl₃ |

| ¹³C NMR | Data |

| Chemical Shift (ppm) | Signals for C=O, C=C, CH, CH₃ |

| Nucleus | ¹³C |

| Solvent | CDCl₃ |

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing characteristic absorption bands for specific functional groups. The IR spectrum of this compound is dominated by strong absorptions corresponding to the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations within the four-membered ring. The positions of these bands are indicative of the ring strain and electronic effects of the isopropoxy substituents. Additional bands corresponding to C-H and C-O vibrations from the isopropoxy groups are also present.

| IR Spectroscopy | Data |

| Vibrational Mode | C=O stretch, C=C stretch, C-O stretch, C-H bend |

| Wavenumber (cm⁻¹) | Specific frequencies for each mode |

| Technique | FTIR (Melt) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to exhibit absorptions arising from π → π* and n → π* transitions. The conjugated system of the cyclobutene-1,2-dione core is the primary chromophore. The π → π* transition, typically of high intensity, involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transition, which is generally weaker, involves the excitation of a non-bonding electron from one of the oxygen atoms to a π* antibonding orbital. The position of the absorption maximum (λmax) is sensitive to solvent polarity.

| UV-Vis Spectroscopy | Data |

| Transition Type | π → π, n → π |

| λmax (nm) | Wavelength of maximum absorbance |

| Molar Absorptivity (ε) | Intensity of absorption |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy. The fragmentation pattern observed in the mass spectrum can offer further structural information. Common fragmentation pathways for esters include the loss of alkoxy groups. nih.gov

| Mass Spectrometry | Data |

| Technique | GC-MS |

| m/z of Molecular Ion | 198.22 |

| Key Fragment Ions (m/z) | 114, 86, 43 nih.gov |

Theoretical and Computational Chemistry Studies

Theoretical and computational methods are invaluable for complementing experimental data and providing deeper insights into the geometric and electronic properties of molecules.

Density Functional Theory (DFT) Calculations for Geometrical Parameters and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to optimize the molecular geometry, predict vibrational frequencies, and analyze the electronic structure. Calculated geometrical parameters such as bond lengths and angles can be compared with experimental data if available. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's reactivity and the nature of its electronic transitions observed in UV-Vis spectroscopy.

| DFT Calculated Parameters | Data |

| Bond Lengths (Å) | C=O, C=C, C-C, C-O |

| Bond Angles (degrees) | O-C-C, C-C-C |

| HOMO-LUMO Gap (eV) | Energy difference |

Ab Initio Molecular Orbital Calculations of Reaction Pathways and Energetics

Ab initio molecular orbital calculations are fundamental in elucidating the reaction mechanisms of organic compounds, providing insights into the energetics and transition states of reaction pathways. While specific ab initio studies on this compound are not extensively documented in publicly available literature, research on analogous cyclobutane-1,2-diones offers a strong predictive framework for its reactivity.

Computational studies on the reaction of cyclobutane-1,2-dione with a hydroxide ion have been performed using a variety of ab initio and density functional theory (DFT) methods. beilstein-journals.org These studies investigated three potential reaction pathways for the tetrahedral adduct formed initially:

Path A: A benzilic acid-type rearrangement leading to the formation of 1-hydroxycyclopropane-1-carboxylate.

Path B: A pathway resulting in an α-oxobutanoate.

Path C: A pathway leading to a γ-oxobutanoate.

The research indicated that while Paths B and C could lead to products with similar or even more negative Gibbs free energies of reaction, the activation energies for these pathways were substantially higher than for the benzilic acid-type rearrangement (Path A). beilstein-journals.org This suggests that the benzilic acid-type rearrangement is the kinetically favored pathway.

For this compound, the presence of the electron-donating isopropoxy groups is expected to influence the electronic structure of the cyclobutene ring, thereby affecting the energetics of the reaction pathways. The isopropoxy groups would likely stabilize the carbocationic character of the transition states, potentially altering the activation energies and reaction rates compared to the unsubstituted cyclobutane-1,2-dione.

| Reaction Pathway | Product Type | Calculated Energetic Favorability |

|---|---|---|

| Path A (Benzilic Acid Rearrangement) | 1-hydroxycyclopropane-1-carboxylate derivative | Kinetically favored (lower activation energy) |

| Path B | α-oxobutanoate derivative | Thermodynamically plausible but kinetically disfavored |

| Path C | γ-oxobutanoate derivative | Thermodynamically plausible but kinetically disfavored |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the conformational dynamics and intermolecular interactions of molecules. While specific MD studies focusing solely on the conformational analysis of isolated this compound are not readily found, research on related squaraine dyes provides valuable insights into how the substitution on the cyclobutene ring influences molecular behavior.

Squaraine dyes, which are derivatives of squaric acid, have been the subject of MD simulations to understand their aggregation behavior and interactions with other molecules, such as DNA. nih.govmdpi.com These studies have shown that the functional groups attached to the squaraine core play a crucial role in dictating the packing of aggregates through effects like hydrophobicity. nih.govmdpi.com

In the context of this compound, the flexible isopropoxy side chains would be the primary focus of a conformational analysis using MD simulations. These simulations could reveal the preferred orientations of the isopropyl groups relative to the planar cyclobutene ring and the rotational energy barriers associated with these conformations. Understanding these conformational preferences is important as they can influence the molecule's crystal packing, solubility, and interactions with other molecules.

| Simulation Focus | Potential Insights for this compound |

|---|---|

| Conformational Dynamics of Isopropoxy Groups | Determination of preferred rotamers and rotational energy barriers. |

| Intermolecular Interactions | Prediction of aggregation behavior and crystal packing. |

| Solvent Effects | Understanding of solubility and solvation shell structure. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. The applicability of QSAR modeling to cyclobutene-1,2-dione derivatives has been demonstrated in studies of their use as inhibitors for various biological targets.

One such study developed a QSAR model for a series of 3-amino-4-(2-(2-(4-benzylpiperazin-1-yl)-2-oxoethoxy) phenylamino) cyclobutenedione derivatives as inhibitors of the C-C chemokine receptor type 1 (CCR1). nih.govnih.gov This research utilized a feed-forward artificial neural network (ANN) with an error back-propagation learning algorithm to build the predictive model. nih.govnih.gov The model successfully established a non-linear relationship between the principal components derived from calculated molecular descriptors and the inhibitory activities of the compounds. nih.govnih.gov

The successful application of QSAR to these complex cyclobutenedione derivatives indicates that a similar approach could be employed for this compound, should a relevant biological activity be identified. The molecular descriptors in such a model would likely include parameters that quantify the electronic and steric properties of the isopropoxy groups.

| QSAR Model Component | Description from Analogous Study | Potential Application to this compound |

|---|---|---|

| Modeling Approach | Artificial Neural Networks (ANN) | Could be used to model non-linear structure-activity relationships. |

| Input Variables | Principal components from molecular descriptors | Descriptors would encode steric and electronic features of the isopropoxy groups. |

| Predicted Outcome | Inhibitory activity (e.g., pIC50) | Prediction of a specific biological activity. |

Applications and Advanced Materials Derived from 3,4 Diisopropoxy 3 Cyclobutene 1,2 Dione

Precursor in the Synthesis of Functional Materials

The electrophilic nature of the four-membered ring in 3,4-diisopropoxy-3-cyclobutene-1,2-dione allows for sequential reactions with nucleophiles, making it an ideal starting point for constructing larger, more complex functional molecules. The isopropoxy groups act as excellent leaving groups, facilitating condensation reactions that are central to the formation of various advanced materials.

Dyes and Pigments (e.g., Squarylium Dyes, Squaraines)

This compound is a key intermediate in the synthesis of squaraine and squarylium dyes, a class of chromophores known for their sharp and intense absorption bands in the visible and near-infrared (NIR) regions. These dyes are characterized by a central electron-deficient cyclobutene-1,2-dione core flanked by two electron-donating groups, forming a classic donor-acceptor-donor (D-A-D) structure.

The synthesis typically involves the condensation of this compound with two equivalents of an electron-rich aromatic or heterocyclic compound, such as N,N-dialkylanilines or indole derivatives. The reaction proceeds in a stepwise manner. The first condensation yields a semi-squaraine intermediate, which then reacts with a second molecule of the donor to form the final symmetrical squaraine dye. If a different electron-rich nucleophile is used in the second step, unsymmetrical squaraines with tailored optical properties can be produced.

The properties of the resulting squaraine dyes are highly tunable. By carefully selecting the electron-donor moieties, chemists can precisely control the absorption and emission wavelengths, making them suitable for a variety of applications including optical data storage, organic photovoltaics, and as fluorescent labels in biological imaging.

Table 1: Examples of Squaraine Dye Precursors and Resulting Properties

| Donor Moiety | Starting Squarate | Resulting Dye Type | Typical Absorption Max (λmax) |

| N,N-Dimethylaniline | 3,4-Dialkoxy-3-cyclobutene-1,2-dione | Aniline-based Squaraine | ~630-650 nm |

| Indolenine Derivative | 3,4-Dialkoxy-3-cyclobutene-1,2-dione | Indocyanine-type Squaraine | ~670-800 nm |

| Pyrrole | 3,4-Dialkoxy-3-cyclobutene-1,2-dione | Pyrrole-based Squaraine | ~550-600 nm |

Photoactive and Photochromic Materials

The cyclobutene-1,2-dione core derived from precursors like this compound is integral to the development of photoactive materials. This compound itself is used as a photosensitizer, particularly in the dental industry for the polymerization of dental composites.

Furthermore, the squaric acid scaffold is used to create photochromic materials. Photochromism is the reversible transformation of a chemical species between two forms with different absorption spectra, induced by electromagnetic radiation. By incorporating photoresponsive moieties, such as thienyl groups, onto the cyclobutene-1,2-dione ring, researchers have synthesized molecules that can undergo reversible color changes upon exposure to specific wavelengths of light. These materials are investigated for applications in optical switches, high-density data storage, and smart windows.

Liquid Crystals

The rigid and planar structure of the squaric acid core makes it an attractive component for the design of liquid crystals. Liquid crystals are states of matter that have properties between those of conventional liquids and solid crystals. Computational studies have highlighted the potential of squaric acid derivatives in forming novel liquid crystalline materials. articleted.com The ability of the squaric acid moiety to participate in strong hydrogen bonding and π-π stacking interactions allows for the rational design of self-assembling supramolecular structures that exhibit liquid crystalline phases. articleted.com By attaching appropriate mesogenic (liquid crystal-forming) units to the central cyclobutene-dione core, new materials with specific thermal and optical properties can be developed for use in displays and sensors.

Advanced Organic Synthesis Building Block

Beyond its role as a precursor to specific functional materials, this compound is a valuable building block in advanced organic synthesis, enabling the creation of novel and complex molecular structures.

Synthesis of Novel Squaric Acid Derivatives

As a stable and soluble ester of squaric acid, this compound is an excellent starting material for producing a wide range of squaric acid derivatives. The isopropoxy groups can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to yield mono- or di-substituted products.

This reactivity allows for the synthesis of:

Squaramides: By reacting with primary or secondary amines.

Squaric acid monoamides: If one isopropoxy group is selectively replaced.

Unsymmetrical esters and ethers: Through sequential reactions with different nucleophiles.

These derivatives are explored for various purposes, including their potential as bioisosteres for carboxylic acids in drug discovery and as ligands in coordination chemistry.

Table 2: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reaction Product Class | Potential Application Area |

| Primary Amine (R-NH₂) | Squaramide / Monoamide | Medicinal Chemistry, Organocatalysis |

| Alcohol (R-OH) | Transesterified Squarate | Synthesis Intermediate |

| Thiol (R-SH) | Thiosquarate | Materials Science |

| Hydroxylamine (R-NHOH) | N-Hydroxylamide Squarate | Metal Chelators, Sensors |

Incorporation into Complex Molecular Architectures (e.g., Porphyrin Conjugates)

The defined geometry and reactive sites of this compound make it an ideal linker for constructing large, multi-component molecular systems. Its ability to connect different molecular units has been exploited in the synthesis of complex architectures.

A notable example is its use in creating porphyrin conjugates. Porphyrins are macrocyclic compounds that play crucial roles in biological systems (e.g., heme in hemoglobin) and have applications in photodynamic therapy and catalysis. By using this compound as a bridging unit, researchers can link porphyrin rings to other molecules, including other porphyrins or quinone units, to create sophisticated tetrads for studying electron transfer processes.

In a similar vein, this compound has been used in the preparation of organometallic compounds, such as 1,1′-bis{3-(4-isopropoxy-3-cyclobutene-1,2-dioxo)}ferrocene and 3-isopropoxy-4-ferrocenyl-3-cyclobutene-1,2-dione. sigmaaldrich.com These structures combine the electrochemical properties of ferrocene with the unique electronic characteristics of the squarate moiety, opening avenues for new redox-active materials.

Role in Cascade and Multi-Component Reactions

While specific examples of this compound in complex cascade reactions are not extensively documented, the reactivity of dialkyl squarates in multi-component reactions is well-established, particularly in the synthesis of squaraine dyes and for bioconjugation. These reactions, which involve the sequential formation of multiple chemical bonds in a single synthetic operation, highlight the utility of the cyclobutene-1,2-dione core as a scaffold for constructing complex molecules.

Unsymmetrical squaraine dyes, for instance, can be synthesized from 3,4-dialkoxy-3-cyclobutene-1,2-diones in a multi-step, one-pot reaction. The process begins with the reaction of the dialkoxy squarate with an activated heterocyclic compound in the presence of a base like triethylamine (TEA) in ethanol. This initial reaction forms a semisquaraine intermediate. Subsequently, a second, different heterocyclic compound is introduced, which then reacts with the semisquaraine to yield the final unsymmetrical squaraine dye. This sequential addition of different nucleophiles to the squarate core is a hallmark of a multi-component reaction.

Furthermore, squaric acid esters are employed as bifunctional reagents in peptide stapling, a process that involves the creation of a covalent linkage between two amino acid side chains within a peptide. This can be viewed as a type of multi-component reaction where the squarate, the peptide backbone, and two reactive side chains come together. The reaction typically proceeds under mild conditions, with the formation of stable squaric amide staples. This application is crucial in the development of peptide-based therapeutics, as it enhances the stability and helicity of the peptides. nih.gov

The table below summarizes a typical multi-component reaction for the synthesis of unsymmetrical squaraine dyes from a dialkoxy squarate.

| Reaction Step | Reactants | Reagents/Conditions | Product |

| 1 | 3,4-Dialkoxy-3-cyclobutene-1,2-dione, Activated Heterocycle 1 | Ethanol, Triethylamine (TEA) | Semisquaraine Intermediate |

| 2 | Semisquaraine Intermediate, Activated Heterocycle 2 | - | Unsymmetrical Squaraine Dye |

Materials Science Applications

The unique electronic and structural properties of the squaric acid core, readily accessible from precursors like this compound, have led to their use in various materials science applications. These range from the construction of ordered polymeric networks to the design of sophisticated molecular recognition systems.

Polymeric Networks and Supramolecular Structures

The dianion of squaric acid, known as the squarate dianion, can be used as a fundamental building block for creating uncharged polymeric networks. These ordered structures are of interest for their potential applications in fields such as catalysis, nonlinear optics, electrical conductivity, and as molecular sieves. The ability to form these networks stems from the rigid and planar geometry of the squarate unit and its capacity to coordinate with other molecules.

In the realm of supramolecular chemistry, derivatives of squaric acid, particularly squaraine dyes, are known to self-assemble into well-defined supramolecular polymers in aqueous environments. These assemblies are driven by non-covalent interactions, such as hydrogen bonding and π-π stacking. The formation of these supramolecular structures can be controlled and even switched through external stimuli, making them attractive for the development of "smart" materials. For example, squaraine-DNA oligomers have been shown to self-assemble into supramolecular polymers, which can then be functionalized, for instance, with gold nanoparticles.

The table below outlines key features of squaraine-based supramolecular structures.

| Feature | Description |

| Driving Forces for Assembly | Hydrogen bonding, π-π stacking |

| Resulting Structures | Supramolecular polymers, aggregates |

| Controllability | Can be influenced by solvent polarity and other external stimuli |

| Potential Applications | Biomedical materials, functionalized nanomaterials |

Molecular Recognition Systems

The squaric acid moiety and its derivatives can act as effective components in molecular recognition systems. The central four-membered ring can participate in hydrogen bonding interactions, which are crucial for the specific recognition of guest molecules. For instance, supramolecular systems have been designed where a central squaraine unit is bound by strong hydrogen bonds with other molecules, such as N,N'-diphenylurea derivatives. This interaction can influence the photophysical properties of the squaraine dye, providing a mechanism for sensing the presence of the guest molecule.

Furthermore, squaric acid derivatives have been utilized in bioconjugate chemistry due to their selective reactivity with amine nucleophiles over other functional groups like hydroxyls and thiols. This selectivity allows for the targeted labeling and recognition of specific biomolecules, such as proteins. Water-soluble squaric acid dialkyl diester derivatives have been developed for one-pot, two-step amine-selective protein conjugation reactions in aqueous solutions. rsc.org This highlights the potential for creating sophisticated molecular recognition systems for biological applications.

The table below summarizes the role of squaric acid derivatives in molecular recognition.

| Principle of Recognition | Interacting Moiety | Target Molecules | Application |

| Hydrogen Bonding | Squaraine core | N,N'-diphenylurea and other H-bond donors/acceptors | Chemical Sensing |

| Covalent Bonding (Amide formation) | Squaric acid ester | Amine groups in proteins/peptides | Bioconjugation, Protein Labeling |

Future Horizons: Charting the Research Landscape of this compound

The scientifically significant compound, this compound, is poised for considerable exploration, with emerging research avenues promising to unlock its full potential. While current applications are established, the future trajectory of this molecule is headed towards novel synthetic methodologies, innovative catalytic applications, integration into advanced technologies, and sophisticated computational design. This article delineates the prospective research directions that are set to define the next chapter of this versatile cyclobutenedione derivative.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,4-Diisopropoxy-3-cyclobutene-1,2-dione, and what factors influence yield optimization?

- Methodological Answer : The compound is synthesized via nucleophilic substitution of squaric acid derivatives. A common approach involves reacting squaric acid with isopropanol under acidic conditions or using pre-functionalized intermediates like diethyl squarate (CAS 5231-87-8) for alkoxy group exchange . Yield optimization depends on solvent choice (e.g., ethanol or THF), reaction temperature (room temperature to reflux), and stoichiometric excess of isopropanol. Continuous flow reactors and advanced purification techniques (e.g., recrystallization) improve purity .

Q. How does the reactivity of this compound compare to methoxy- or ethoxy-substituted cyclobutenediones in nucleophilic substitution reactions?

- Methodological Answer : The isopropoxy groups introduce steric hindrance, slowing reaction kinetics compared to smaller methoxy or ethoxy analogues (e.g., diethyl squarate, CAS 5231-87-8) . However, this steric effect enhances selectivity in reactions with bulky nucleophiles like amines or thiols. Solvent polarity adjustments (e.g., DMF for polar aprotic conditions) can mitigate rate differences .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be noted?

- Methodological Answer :

- IR Spectroscopy : Strong carbonyl stretches (~1800 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) confirm the cyclobutenedione core and isopropoxy groups .

- NMR : NMR shows distinct carbonyl carbons (~190 ppm) and isopropoxy methyl signals (~22 ppm). NMR reveals split peaks for isopropyl protons (~1.2–1.4 ppm) .

Advanced Research Questions

Q. What strategies resolve conflicting data on reaction rates of this compound with different nucleophiles?

- Methodological Answer : Contradictions often arise from solvent effects or competing pathways. Systematic kinetic studies under controlled conditions (e.g., varying solvent polarity, temperature) can isolate variables. For example, polar aprotic solvents (e.g., DMSO) accelerate reactions with amines, while non-polar solvents favor thiols. Reaction monitoring via in-situ NMR or HPLC clarifies mechanistic discrepancies .

Q. How can computational chemistry predict the regioselectivity of reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations model electron-deficient sites on the cyclobutenedione core. The isopropoxy groups direct nucleophilic attack to the less hindered carbonyl carbon. Transition state analysis (e.g., using Gaussian or ORCA software) quantifies activation barriers for competing pathways .

Q. What experimental approaches elucidate the mechanism of cross-coupling reactions involving stannylated derivatives of this compound?

- Methodological Answer : Stannylated intermediates (e.g., 3-(tri-n-butylstannyl)-3-cyclobutene-1,2-dione) are prepared via cyanide-catalyzed reactions with -BuSnSiMe . Mechanistic studies employ isotopic labeling ( NMR), intermediate trapping (e.g., quenching with electrophiles), and kinetic isotope effects to track bond formation/cleavage steps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.